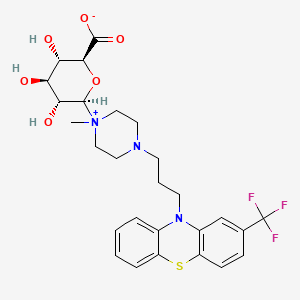

Trifluoperazine N-Glucuronide

概要

説明

トリフルオペラジンN-グルクロン酸は、抗精神病薬トリフルオペラジンの代謝産物です。 これは、UDP-グルクロン酸転移酵素(UGT)アイソフォームUGT1A4によって触媒されるグルクロン酸抱合プロセスによって形成されます 。 この化合物は、抗うつ作用と抗精神病作用で知られています .

準備方法

合成経路と反応条件: トリフルオペラジンN-グルクロン酸は、トリフルオペラジンのグルクロン酸抱合によって合成されます。 このプロセスには、UDP-グルクロン酸からトリフルオペラジンへのグルクロン酸部分の移動が含まれ、酵素UGT1A4によって促進されます 。 反応は通常、UGT1A4が発現する肝臓で起こります .

工業的製造方法: トリフルオペラジンN-グルクロン酸の工業的製造には、高い収率と純度を保証するために、制御された環境で組み換えUGT1A4酵素を使用することが含まれます。 このプロセスには、トリフルオペラジンとUDP-グルクロン酸の調製、それに続く最適なpHと温度条件での酵素反応が含まれます .

化学反応の分析

反応の種類: トリフルオペラジンN-グルクロン酸は、主に抱合反応の一種であるグルクロン酸抱合を受けます。 この反応には、トリフルオペラジンの窒素原子へのグルクロン酸の付加が含まれます .

一般的な試薬と条件: グルクロン酸抱合反応には、グルクロン酸供与体としてUDP-グルクロン酸と触媒としてUGT1A4が必要です。 反応は通常、生理的pHと温度で緩衝溶液中で行われます .

主な生成物: この反応の主な生成物は、その親化合物であるトリフルオペラジンよりも水溶性の高いトリフルオペラジンN-グルクロン酸です .

4. 科学研究への応用

トリフルオペラジンN-グルクロン酸は、科学研究でいくつかの用途があります。

科学的研究の応用

Pharmacokinetics and Metabolism

Trifluoperazine N-glucuronide plays a crucial role in the metabolism of trifluoperazine. The formation of this glucuronide conjugate is essential for the elimination of trifluoperazine from the body, as it enhances solubility and facilitates renal excretion. Studies have demonstrated that UGT1A4 is primarily responsible for this metabolic conversion, highlighting the enzyme's significance in drug metabolism and disposition .

Drug-Drug Interactions

The potential for drug-drug interactions involving this compound has been explored in various studies. For instance, research indicates that other drugs metabolized by UGT enzymes may compete with trifluoperazine for glucuronidation, leading to altered pharmacokinetics and potential toxicity . Understanding these interactions is vital for clinicians to manage polypharmacy effectively, especially in populations such as the elderly who are often prescribed multiple medications.

Clinical Implications

This compound's clinical significance extends to therapeutic monitoring. The measurement of this metabolite can provide insights into the metabolic status of patients undergoing treatment with trifluoperazine. It may serve as a biomarker for assessing adherence to therapy and evaluating individual responses to the drug . Furthermore, variations in glucuronidation rates among individuals can inform personalized medicine approaches, allowing for tailored dosing regimens based on metabolic capacity.

Case Studies and Research Findings

Several case studies have highlighted the relevance of this compound in clinical practice:

- A study examining the glucuronidation of trifluoperazine in human liver microsomes found significant interindividual variability in metabolism, suggesting that genetic polymorphisms in UGT enzymes could influence drug efficacy and safety .

- Another investigation into herb-drug interactions revealed that certain herbal extracts could inhibit UGT activity, thereby affecting the formation of this compound and potentially leading to increased plasma concentrations of trifluoperazine itself .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolite | This compound |

| Formation Enzyme | UDP-glucuronosyltransferase (UGT1A4) |

| Clinical Relevance | Biomarker for therapeutic monitoring |

| Drug-Drug Interaction Potential | Competes with other drugs metabolized by UGT enzymes |

| Variability | Significant interindividual variability in glucuronidation rates |

作用機序

トリフルオペラジンN-グルクロン酸は、体内の特定の分子標的に作用することによって効果を発揮します。 これは、薬物代謝に重要な役割を果たす特定のシトクロムP450酵素の活性を阻害することが知られています 。 さらに、UGT酵素の活性を影響し、他の化合物のグルクロン酸抱合に影響を与えます .

類似化合物:

- トリフルオペラジン

- イミプラミンN-グルクロン酸

- プロポフォール-O-グルクロン酸

- ジドブジン-5'-グルクロン酸

比較: トリフルオペラジンN-グルクロン酸は、トリフルオペラジンからのその特定の形成とその独特の薬理学的特性のためにユニークです。 他のグルクロン酸とは異なり、顕著な抗うつ作用と抗精神病作用があります 。 さらに、UGT1A4との相互作用により、他のグルクロン酸抱合代謝産物とは異なります .

結論として、トリフルオペラジンN-グルクロン酸は、科学研究と潜在的な治療上の利点において多様な用途を持つ重要な化合物です。その独特の特性と相互作用は、さまざまな分野における研究の価値ある対象となっています。

類似化合物との比較

- Trifluoperazine

- Imipramine N-Glucuronide

- Propofol-O-Glucuronide

- Zidovudine-5’-Glucuronide

Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .

生物活性

Trifluoperazine N-Glucuronide (TFP-NG) is a significant metabolite of the antipsychotic drug trifluoperazine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) isoform UGT1A4. Understanding its biological activity is crucial for assessing its pharmacological effects and potential therapeutic applications.

- Chemical Name : 1-beta-D-glucopyranuronosyl-1-methyl-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-piperazinium, inner salt

- CAS Number : 165602-90-4

- Molecular Formula : C27H32F3N3O6S

- Molecular Weight : 583.6 g/mol

- Solubility : Soluble in methanol and water

Formation and Metabolism

TFP-NG is synthesized in the liver via glucuronidation, a process that enhances the solubility of drugs, facilitating their excretion. The primary enzyme responsible for this conversion is UGT1A4, which plays a vital role in drug metabolism and the detoxification of xenobiotics .

Pharmacological Effects

- Neuropharmacology : TFP-NG retains some neuroactive properties of its parent compound, trifluoperazine. It has been implicated in modulating neurotransmitter systems, particularly dopaminergic pathways, which are crucial for its antipsychotic effects .

- Drug Interactions : The glucuronidation pathway can influence the pharmacokinetics of other drugs, leading to potential drug-drug interactions. Studies have shown that TFP-NG can affect the metabolism of various compounds through competitive inhibition of UGT enzymes .

- Toxicological Implications : Understanding the toxicity profile of TFP-NG is essential, especially in patients undergoing treatment with trifluoperazine. Its formation may alter the therapeutic window of trifluoperazine and necessitate dosage adjustments .

Study on Glucuronidation Kinetics

A study conducted using human liver microsomes demonstrated that TFP-NG formation exhibits a Michaelis-Menten kinetic profile with specific Km and Vmax values indicative of its metabolic efficiency. The research highlighted that variations in UGT1A4 activity among individuals could lead to significant differences in TFP-NG levels, potentially impacting therapeutic outcomes .

Comparative Metabolism Studies

Comparative studies between human and rodent models have shown that while both species metabolize trifluoperazine to TFP-NG, the rates differ significantly due to species-specific UGT expression profiles. Humanized mouse models (hUGT1) have been utilized to better predict human drug metabolism outcomes, demonstrating a closer resemblance to human glucuronidation patterns than wild-type mice .

Data Tables

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 5.65 μM |

| Vmax (Maximum velocity) | 8.03 pmol/min/mg protein |

| Major UGT Isoforms | UGT1A4 |

| Solubility | Methanol and Water |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: this compound is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on this compound formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can this compound formation be used to study UGT1A4 inhibition?

A3: Yes, this compound formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of this compound formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。